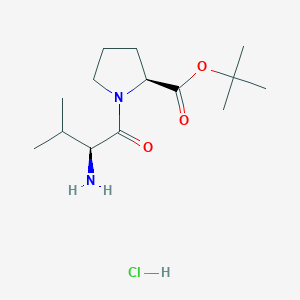

H-Val-Pro-OtBu . HCl

描述

Current Perspectives on Dipeptide Building Blocks in Organic Synthesis

The use of dipeptide units as building blocks has become a cornerstone of modern organic and medicinal chemistry. rsc.orgnih.gov This strategy offers several advantages over the sequential addition of single amino acids. Employing pre-formed dipeptides can streamline the synthesis of long peptide chains, reduce the number of coupling and deprotection steps, and potentially minimize the formation of side products. nih.gov This approach is particularly beneficial in the synthesis of peptides with challenging sequences or for the incorporation of modified amino acid residues. rsc.orgljmu.ac.uk Researchers are continuously developing new methods for the efficient and stereocontrolled synthesis of diverse dipeptide building blocks to expand the toolbox for creating novel peptides and peptidomimetics. rsc.orgljmu.ac.uk

The Structural Significance of Valine and Proline Moieties in Peptide Design

The constituent amino acids of H-Val-Pro-OtBu . HCl, valine and proline, each impart unique structural properties to peptides.

Valine , a nonpolar, aliphatic amino acid, contributes to the hydrophobic core of proteins and peptides, playing a crucial role in their folding and stabilization. frontiersin.orgbritannica.com Its bulky, branched side chain can influence the local conformation of the peptide backbone.

Proline is unique among the 20 proteinogenic amino acids because its side chain is cyclized and bonded to the backbone amino group, forming a rigid five-membered ring. libretexts.orgmsu.edu This conformational rigidity restricts the rotation around the N-Cα bond, significantly influencing the secondary structure of peptides. Proline is often found in turns and loops of proteins, where it induces sharp bends in the polypeptide chain. msu.edu The peptide bond preceding a proline residue can also adopt both cis and trans conformations, adding another layer of structural diversity. tandfonline.com

The combination of the flexible, hydrophobic nature of valine and the rigid, turn-inducing properties of proline makes the Val-Pro motif a significant element in determining the three-dimensional structure and, consequently, the biological activity of many peptides.

Structure

3D Structure of Parent

属性

IUPAC Name |

tert-butyl (2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3.ClH/c1-9(2)11(15)12(17)16-8-6-7-10(16)13(18)19-14(3,4)5;/h9-11H,6-8,15H2,1-5H3;1H/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLLLGQZFVJBBK-ACMTZBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving H Val Pro Otbu . Hcl

Synthesis of H-Val-Pro-OtBu . HCl and its Precursors

The synthesis of H-Val-Pro-OtBu · HCl involves two primary steps: the protection of the C-terminal carboxyl group of proline as a tert-butyl ester and the subsequent formation of the dipeptide bond with an N-protected valine, followed by deprotection of the N-terminal.

Esterification Reactions for Carboxyl Protection

The initial step in the synthesis is the esterification of the proline carboxyl group. The tert-butyl ester is a commonly used protecting group for carboxylic acids in peptide synthesis. fiveable.me The formation of H-Pro-OtBu · HCl, a precursor to the target dipeptide, can be achieved through various methods. One common approach involves the reaction of proline with isobutylene (B52900) in the presence of a strong acid catalyst. researchgate.net Another method utilizes the reaction of protected amino acids with tert-butanol (B103910) using anhydrous magnesium sulfate (B86663) and boron trifluoride diethyl etherate. researchgate.net These esters are often isolated and stored as their hydrochloride salts to improve stability and handling. bachem.com

Dipeptide Bond Formation Strategies

Once the C-terminal of proline is protected, the dipeptide bond with valine can be formed. This typically involves the coupling of an N-protected valine (e.g., Boc-Val-OH or Fmoc-Val-OH) with H-Pro-OtBu. A variety of coupling reagents can be employed to facilitate this amide bond formation, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. ekb.egorgsyn.org Following the coupling reaction, the N-terminal protecting group (e.g., Boc or Fmoc) is selectively removed to yield H-Val-Pro-OtBu, which is then typically converted to its hydrochloride salt for purification and storage. bachem.com The synthesis of dipeptides can be catalyzed by monoclonal antibodies as well. nih.gov

Integration of this compound in Sequential Peptide Synthesis

The dipeptide H-Val-Pro-OtBu · HCl serves as a valuable building block in both solid-phase and solution-phase peptide synthesis, allowing for the efficient incorporation of the Val-Pro motif into larger peptide chains.

Solid-Phase Peptide Synthesis (SPPS) Applications

In Solid-Phase Peptide Synthesis (SPPS), the use of pre-formed dipeptides like H-Val-Pro-OtBu · HCl can be advantageous. iris-biotech.de Proline-containing sequences can be prone to aggregation and difficult coupling reactions during stepwise synthesis. chempep.comwikipedia.org Incorporating a dipeptide unit in a single coupling step can help to overcome these issues, improving the efficiency and yield of the synthesis. sigmaaldrich.combachem.com The dipeptide, with its free N-terminal amine, can be coupled to a resin-bound amino acid or peptide. The C-terminal tert-butyl ester remains intact during the coupling and subsequent Fmoc deprotection steps and is typically removed at the final cleavage stage with strong acid, such as trifluoroacetic acid (TFA). iris-biotech.desigmaaldrich.com

The use of dipeptides containing proline is particularly beneficial. Proline's unique cyclic structure can disrupt the formation of secondary structures like β-sheets in the growing peptide chain, which are a major cause of aggregation and poor solvation. wikipedia.orgiris-biotech.de By introducing a "kink" in the peptide backbone, proline-containing dipeptides enhance the solubility and accessibility of the growing peptide chain for subsequent reactions. iris-biotech.de

Solution-Phase Peptide Synthesis (LPPS) Applications

H-Val-Pro-OtBu · HCl is also well-suited for Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis. ekb.eg In this approach, all reactions are carried out in solution. The dipeptide can be coupled with another amino acid or peptide fragment that has a protected N-terminus and an activated C-terminus. The solubility of H-Val-Pro-OtBu · HCl in various organic solvents facilitates these coupling reactions. ontosight.ai After the formation of the larger peptide, the tert-butyl ester can be selectively removed under acidic conditions to allow for further C-terminal elongation. researchgate.net

Role of the tert-Butyl Ester (OtBu) Protecting Group in Peptide Chemistry

The tert-butyl (tBu) ester is a widely utilized protecting group for the carboxyl function of amino acids in peptide synthesis due to its unique properties. ontosight.aichemimpex.com

Key features of the tert-butyl ester protecting group:

| Property | Description |

| Acid Lability | The tBu group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is a common final step in Fmoc-based SPPS to deprotect side chains and cleave the peptide from the resin. iris-biotech.dethermofisher.com This allows for orthogonal protection strategies where other protecting groups, such as Fmoc (base-labile), can be removed without affecting the tBu ester. iris-biotech.de |

| Stability | It is stable to a wide range of reaction conditions, including the basic conditions used for Fmoc group removal (e.g., piperidine) and many coupling conditions. fiveable.me |

| Steric Hindrance | The bulky nature of the tert-butyl group provides steric hindrance, which can help to prevent unwanted side reactions at the protected carboxyl group, such as nucleophilic attack. fiveable.me |

| Increased Solubility | The introduction of the lipophilic tert-butyl group can enhance the solubility of the protected amino acid or peptide in organic solvents, which is beneficial for solution-phase synthesis. ontosight.ai |

The tert-butyl ester is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy in SPPS. iris-biotech.de In this strategy, the temporary N-terminal Fmoc group is removed with a base, while the more permanent side-chain protecting groups, including tBu esters on acidic residues like aspartic and glutamic acid, and tBu ethers on serine, threonine, and tyrosine, are removed at the end of the synthesis with strong acid. iris-biotech.depeptide.com This orthogonality ensures that the side chains remain protected throughout the chain assembly process, preventing branching and other side reactions.

Orthogonal Deprotection Strategies

In the context of synthesizing complex peptides, orthogonal protection schemes are fundamental. ub.edukarger.com This strategy allows for the selective removal of one type of protecting group in the presence of others, which remain intact under the specific deprotection conditions. ub.edukarger.com For a peptide segment starting with H-Val-Pro-OtBu · HCl, the primary protecting group to consider is the C-terminal tert-butyl (tBu) ester.

The tert-butyl group is categorized as an acid-labile protecting group. nih.gov Its removal is typically achieved under acidic conditions, which cleave the ester bond to liberate the C-terminal carboxylic acid. nih.gov An orthogonal strategy would involve using an N-terminal protecting group on a preceding amino acid that is not susceptible to the acidic conditions used for tBu group removal. Common examples of such orthogonal groups include the Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (cleaved by piperidine), and the Allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis. nih.govnih.gov

For instance, if a peptide chain is being elongated from the N-terminus of H-Val-Pro-OtBu · HCl, the incoming amino acid would typically be protected with an Fmoc or similar group. After the coupling reaction, the Fmoc group would be removed with a base like piperidine (B6355638) to expose a new N-terminal amine for the next coupling step. This process can be repeated multiple times to build the peptide chain, all while the tBu ester at the C-terminus remains in place. Only at the final stage of the synthesis would the tBu group be removed, often concurrently with other acid-labile side-chain protecting groups. rsc.org

The selection of protecting groups must also consider the stability of other functional groups within the peptide. The table below summarizes the compatibility of various protecting groups with the FeCl3 conditions used for tBu ester cleavage, highlighting the principles of orthogonal protection. nih.gov

| Protecting Group | Stability to FeCl3 | Common Removal Method |

| Trt (Trityl) | Not Stable | 1% TFA in DCM |

| Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | Stable | 90% TFA/scavengers |

| Bzl (Benzyl) | Stable | Hydrogenation |

| All/Alloc (Allyl/Allyloxycarbonyl) | Stable | Pd(PPh3)4/PhSiH3 |

| Fmoc (Fluorenylmethyloxycarbonyl) | Stable | 20% Piperidine in DMF |

Acid-Labile Cleavage Conditions and Reagents (e.g., Trifluoroacetic Acid, Hydrogen Chloride)

The tert-butyl (tBu) ester of H-Val-Pro-OtBu · HCl is highly susceptible to cleavage by strong acids. This reaction proceeds via a mechanism where the acid protonates the ester oxygen, followed by the departure of the stable tert-butyl cation. This process regenerates the C-terminal carboxylic acid.

Trifluoroacetic Acid (TFA): TFA is the most common reagent for the final deprotection step in Fmoc-based solid-phase peptide synthesis (SPPS), which includes the cleavage of tBu-based side-chain protecting groups and often the linker to the solid support. nih.govrsc.org A cocktail of TFA, typically 95%, with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) is used to prevent side reactions with sensitive amino acid residues like tryptophan and cysteine.

Hydrogen Chloride (HCl): Dilute solutions of hydrogen chloride in organic solvents are also effective for cleaving tBu esters. A novel method describes the use of 0.1 N HCl in fluorinated alcohols like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) for the rapid and clean removal of tBu esters and other acid-labile protecting groups like Boc, trityl, and Pbf. nih.govacs.orgpeptide.comresearchgate.net This method presents a TFA-free alternative for cleavage and deprotection. nih.govacs.org The efficiency of this cleavage is significantly reduced by the presence of hydrogen-bonding solvents. nih.govpeptide.comresearchgate.net

The choice of acid and reaction conditions can be tailored to the specific requirements of the synthesis, including the presence of other acid-sensitive groups and the desired final form of the peptide.

Influence of the Hydrochloride Salt in Amino Acid and Dipeptide Reactivity

The presence of H-Val-Pro-OtBu as a hydrochloride salt significantly impacts its reactivity, particularly at the N-terminal amine of the valine residue.

Activation and De-salting Procedures for Amine Coupling

The hydrochloride salt form means the N-terminal amine is protonated, rendering it non-nucleophilic and thus unreactive in peptide coupling reactions. ekb.eg To enable the amine to act as a nucleophile and attack an activated carboxylic acid, it must be deprotonated to its free amine form. This is typically achieved by adding a non-nucleophilic organic base to the reaction mixture. core.ac.uk

Commonly used bases for this in situ neutralization include:

N,N-Diisopropylethylamine (DIPEA): Also known as Hünig's base, it is a sterically hindered base widely used in peptide synthesis. bachem.com

N-Methylmorpholine (NMM): A weaker base than DIPEA, often preferred to minimize racemization. ekb.egbachem.com

2,4,6-Collidine: A sterically hindered pyridine (B92270) derivative, sometimes used to reduce the risk of racemization. bachem.com

Imidazole or Triethylamine (B128534) (Et3N): These can also be used for the neutralization of amino acid ester HCl salts. rsc.org

An alternative to using a tertiary base is the deprotonation of the hydrochloride salt using activated zinc dust, which yields the free amino peptide ester in a neat and quantitative manner. core.ac.uk This method avoids the potential side reactions associated with tertiary amines. core.ac.uk

Impact on Reagent Compatibility

The hydrochloride salt form and the subsequent need for a neutralization step influence reagent compatibility. The presence of a tertiary amine salt in the reaction mixture can increase the degree of racemization during peptide bond formation. core.ac.uk Therefore, the choice of coupling reagent and additives becomes crucial to suppress this side reaction. For instance, the use of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is essential when using carbodiimides to minimize racemization. peptide.com The presence of the hydrochloride salt itself can also be beneficial in some contexts, as it can minimize certain side reactions by keeping the amine function protonated until the coupling reaction is initiated. ub.edugoogle.com

Advanced Coupling Reagents and Methodologies for Peptide Bond Formation with this compound

The formation of a new peptide bond at the N-terminus of H-Val-Pro-OtBu · HCl requires the activation of the carboxyl group of the incoming amino acid. Several advanced reagents and methodologies are employed to achieve efficient and racemization-free coupling.

Carbodiimide (B86325)/Additive Systems (e.g., EDC-HCl, Oxyma Pure, HOBt, DCC)

Carbodiimides are a class of reagents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate. peptide.comnih.gov This intermediate can then react with the free amine of deprotonated H-Val-Pro-OtBu to form the peptide bond.

Common Carbodiimides:

N,N'-Dicyclohexylcarbodiimide (DCC): One of the earliest and still widely used carbodiimides. peptide.com A major drawback is the formation of the byproduct, dicyclohexylurea (DCU), which is poorly soluble in many organic solvents, making purification difficult in solution-phase synthesis. peptide.com

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl): A water-soluble carbodiimide, which is advantageous because its corresponding urea (B33335) byproduct is also water-soluble and can be easily removed by aqueous extraction. peptide.comorgsyn.org This makes it a preferred reagent for solution-phase synthesis. researchgate.net

Additives to Suppress Racemization: The O-acylisourea intermediate is prone to racemization via the formation of a 5(4H)-oxazolone. mdpi.com To prevent this, additives are used to trap the intermediate and form a more stable active ester that is less susceptible to racemization.

1-Hydroxybenzotriazole (HOBt): The classic additive used with carbodiimides. It reacts with the O-acylisourea to form an HOBt-active ester, which then reacts with the amine component. peptide.compharm.or.jp

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A safer and often more effective alternative to HOBt. orgsyn.orgacs.org It has been shown to provide higher yields and lower levels of epimerization compared to HOBt in certain systems. orgsyn.org The combination of EDC-HCl and Oxyma Pure is a highly efficient coupling cocktail. orgsyn.orgresearchgate.net

The general procedure for coupling involves dissolving the N-protected amino acid and the additive (Oxyma Pure or HOBt) in a suitable solvent, followed by the addition of the carbodiimide (e.g., EDC-HCl). After a short pre-activation period, the H-Val-Pro-OtBu · HCl and a tertiary base (like DIPEA or NMM) are added to the mixture to initiate the coupling reaction. orgsyn.org

| Coupling System | Components | Key Features |

| DCC/HOBt | Dicyclohexylcarbodiimide, 1-Hydroxybenzotriazole | Effective, but insoluble DCU byproduct. Requires a base for HCl salts. core.ac.ukbachem.com |

| EDC-HCl/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, 1-Hydroxybenzotriazole | Water-soluble reagent and byproduct. Good for solution phase. peptide.com |

| EDC-HCl/Oxyma Pure | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, Ethyl (hydroxyimino)cyanoacetate | High efficiency, low racemization, safer alternative to HOBt. orgsyn.org |

Active Ester Methods (e.g., N-hydroxysuccinimide esters)

Active ester methods are a cornerstone of peptide synthesis, involving the conversion of a carboxylic acid group into a more reactive form that is susceptible to nucleophilic attack by an amine. mdpi.comthieme-connect.de N-hydroxysuccinimide (NHS) esters are among the most frequently used active esters due to their reasonable stability and high reactivity. thieme-connect.derhhz.net

The synthesis of a dipeptide like Val-Pro using an NHS ester typically involves the activation of the N-protected valine's carboxylic acid group with N-hydroxysuccinimide. rhhz.netgoogle.com This is often achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). thieme-connect.degoogle.com The resulting N-protected Val-NHS ester can then react with the proline tert-butyl ester to form the peptide bond. A simplified representation of this reaction is the coupling of Z-Valine with N-hydroxysuccinimide to form the active ester, which then reacts with a proline derivative. google.com

Recent methodologies have explored alternative ways to generate active esters. For instance, a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and triethylamine (Et₃N) can effectively synthesize NHS esters from carboxylic acids at room temperature, avoiding the need for carbodiimides. organic-chemistry.orgnih.gov This method is applicable to a broad range of substrates, including α-amino acid derivatives. organic-chemistry.orgnih.gov

The table below summarizes findings from various studies on the use of active ester methods in dipeptide synthesis.

| N-Protected Amino Acid | Amine Component | Coupling Method | Solvent | Observations | Reference |

| Z-Valine | Glycine (B1666218) | NHS/DCC | Ethyl Acetate | Formation of Z-Val-Gly | google.com |

| Boc-Amino Acids | Amino Acid Esters | NHS/BSA | Not specified | Efficient coupling with easy purification | rhhz.net |

| Various Carboxylic Acids | N-hydroxysuccinimide | I₂/PPh₃/Et₃N | Not specified | Room temperature synthesis, broad scope | organic-chemistry.orgnih.gov |

| N-protected amino acids | Amino acid active ester | iBuOCOCl, NMM | EtOAc | Synthesis of dipeptide active esters | thieme-connect.de |

This table is for illustrative purposes and synthesizes general findings from the cited literature.

Phosphonium (B103445) Reagents (e.g., PyAOP)

Phosphonium salt-based coupling reagents are powerful tools in peptide synthesis, known for their high efficiency, particularly in challenging couplings involving sterically hindered amino acids like valine or secondary amines like proline. uni-kiel.dethieme-connect.de Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Aza-1-hydroxybenzotriazole)-based phosphonium salt) are widely used. luxembourg-bio.com

PyAOP is considered one of the most reactive phosphonium salts and is particularly effective for coupling hindered amino acids. luxembourg-bio.com The superiority of OAt-containing reagents like PyAOP over their OBt-based counterparts (like PyBOP) has been demonstrated in solid-phase synthesis, showing better coupling efficiencies. thieme-connect.de For instance, in the synthesis of a model peptide, AOP and PyAOP yielded better results than BOP and PyBOP under reduced coupling times and reagent excess. thieme-connect.de

These reagents are also effective in solution-phase synthesis. thieme-connect.de In the formation of peptide bonds with challenging amino acids, including valine and proline, phosphonium reagents have been shown to be highly effective. rsc.org For the coupling of bulky valine and the secondary amino acid proline, the use of (4-MeOC₆H₄)₃P was found to be effective, yielding dipeptides in high yields (80-88%) with high diastereomeric purity. rsc.org

The choice of base in conjunction with phosphonium reagents is also crucial for minimizing side reactions and racemization. uni-kiel.de While tertiary amines like DIEA (N,N-Diisopropylethylamine) and NMM (N-Methylmorpholine) are common, other bases such as collidine have been recommended to reduce epimerization. uni-kiel.de

The following table presents data on the use of phosphonium reagents in peptide synthesis.

| Coupling Reagent | N-Protected Amino Acid | Amine Component | Base | Yield (%) | Racemization/Epimerization | Reference |

| PyAOP/HOAt | Z-Phe-Val-OH | Pro-NH₂ | DIEA/Collidine | - | Low | luxembourg-bio.com |

| (4-MeOC₆H₄)₃P | Z-Val-OH | H-Pro-OMe | - | 80-88 | dr > 99:1 | rsc.org |

| PyAOP | Fmoc-Deg-OH | H-Phe-OFm | - | - | More efficient than HOBt-based reagents | uni-kiel.de |

| PyOxim/PyOxB | Z-Phe-Val-OH | Pro-NH₂ | - | - | Outperformed PyBOP and PyClock in suppressing racemization | csic.escsic.es |

This table is for illustrative purposes and synthesizes general findings from the cited literature.

Mechanochemical Approaches for Dipeptide Synthesis Efficiency

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solution-phase synthesis. researchgate.netbeilstein-journals.org These solvent-free or solvent-drop grinding methods can lead to faster reaction times, higher yields, and reduced waste. rsc.orgrsc.org

Several studies have demonstrated the successful application of mechanochemistry for the synthesis of dipeptides. rsc.orgresearchgate.net One approach involves the in situ activation of N-protected α-amino acids with 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (PPh₃) under solvent-drop grinding conditions. rsc.orgrsc.org This method is compatible with common protecting groups like Boc, Cbz, and Fmoc and produces optically active dipeptides with no detectable racemization. rsc.orgrsc.orgresearchgate.net

Another mechanochemical method utilizes carbodiimide-mediated coupling. For example, the coupling of Boc-protected α-amino acids can be achieved using N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of dimethylaminopyridine (DMAP) under ball-milling conditions. rsc.org The coupling of proline N-hydroxysuccinimide ester with proline methyl ester has also been successfully performed in a vibrating ball mill. beilstein-journals.org

These mechanochemical approaches offer a more sustainable route for peptide synthesis by minimizing solvent use and often simplifying work-up procedures. researchgate.netacs.org

| N-Protected Amino Acid | Amine Component | Activating/Coupling System | Conditions | Key Findings | Reference |

| Boc/Cbz/Fmoc-amino acids | Amine | TCT/PPh₃ | Solvent-drop grinding | Rapid, high yields, no detectable racemization | rsc.orgrsc.orgresearchgate.net |

| Boc-amino acids | Amino acid esters | EDC·HCl/DMAP | Ball-milling | Efficient dipeptide formation | rsc.org |

| Proline N-hydroxysuccinimide ester | Proline methyl ester | - | Vibrating ball mill | Successful coupling of hindered proline derivatives | beilstein-journals.org |

| N-carboxyanhydride (UNCA) | Amino ester | - | Solvent-free | High-yielding, no epimerization | researchgate.net |

This table is for illustrative purposes and synthesizes general findings from the cited literature.

Stereochemical Control and Racemization Mitigation Strategies

Maintaining the chiral integrity of amino acids during peptide synthesis is paramount, as epimerization can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide. mdpi.com

Epimerization Pathways in Valine and Proline Residues

Epimerization in peptide synthesis primarily occurs through two base-catalyzed mechanisms: direct enolization (Hα abstraction) and the formation of a 5(4H)-oxazolone intermediate. mdpi.com The oxazolone (B7731731) pathway is generally considered the most significant source of racemization during the activation of the C-terminal amino acid of a peptide. mdpi.com

Valine, being a β-branched amino acid, is known to be sterically hindered, which can slow down coupling reactions and potentially increase the risk of side reactions, including epimerization, under harsh conditions. However, the bulky side chain can also hinder the formation of the oxazolone intermediate to some extent.

Proline is unique as it is a secondary amino acid with its α-amino group incorporated into a pyrrolidine (B122466) ring. biotage.com This rigid structure makes proline residues resistant to racemization via the oxazolone mechanism when they are the N-terminal residue being activated. This is because the nitrogen atom lacks a hydrogen, which is necessary for the cyclization to form the oxazolone. However, when a peptide bond is formed to a proline residue, the preceding activated amino acid can still racemize. karger.com The coupling of an amino acid to a proline residue can be sluggish due to the secondary nature of proline's amine, which can increase the lifetime of the activated intermediate and the opportunity for racemization of that residue. biotage.com

Methodologies for Maintaining Chiral Purity (e.g., Additive Effects, Reaction Conditions)

Several strategies are employed to suppress racemization during the synthesis of peptides containing valine and proline.

Additives: The use of hydroxylamine-based additives is a common and effective method to minimize racemization. uniurb.it Additives like 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are frequently used in conjunction with coupling reagents like carbodiimides and phosphonium salts. uni-kiel.deuniurb.it These additives react with the activated carboxylic acid to form an active ester in situ, which is less prone to racemization than other activated intermediates. uniurb.it Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has emerged as a highly effective, non-explosive alternative to benzotriazole-based additives. csic.esresearchgate.net Oxyma-based phosphonium reagents, such as PyOxim, have shown a greater capacity to suppress racemization compared to their benzotriazole-based counterparts in the synthesis of the Z-Phe-Val-Pro-NH₂ model peptide. csic.escsic.es

Coupling Reagents: The choice of coupling reagent is critical. Phosphonium reagents like PyAOP and uronium/aminium reagents derived from HOAt or Oxyma (e.g., HATU, COMU) are generally preferred for difficult couplings as they are highly reactive and can reduce the reaction times, thereby minimizing the window for epimerization. uni-kiel.decsic.es

Reaction Conditions:

Base: The choice and stoichiometry of the base are crucial. Weakly basic tertiary amines like N-methylmorpholine (NMM) are often preferred over stronger, more hindered bases like DIEA. uni-kiel.de The use of sterically hindered, non-nucleophilic bases like 2,4,6-collidine can also be beneficial in reducing epimerization. uni-kiel.de

Solvent: The polarity of the solvent can influence the rate of racemization. Less polar solvents are often favored.

Temperature: Performing coupling reactions at low temperatures (e.g., 0 °C) can significantly reduce the rate of epimerization. luxembourg-bio.com

Mechanochemical Methods: As mentioned previously, mechanochemical synthesis has been shown to produce optically active dipeptides with no detectable racemization, offering a promising strategy for maintaining chiral purity. rsc.orgrsc.org

The table below highlights various strategies for mitigating racemization.

| Model Peptide/System | Strategy | Key Finding | Reference |

| Z-Phe-Val-Pro-NH₂ | Use of Oxyma-based phosphonium reagents (PyOxim, PyOxB) | Showed greater capacity to suppress racemization than PyBOP and PyClock | csic.escsic.es |

| Z-Phg-Pro-NH₂ | Use of Oxyma-based uronium salt (COMU) | Very low epimerization (0.17%) compared to HBTU (8.2%) | csic.escsic.es |

| Fmoc-Leu-OH + H-Pro-PAL-PEG-PS | Use of collidine as a base with TFFH | Reduced epimerization to 0.1% compared to 0.8% with DIEA | uni-kiel.de |

| Z-Phe-Val-Pro-NH₂ | Coupling at low temperature (0 °C) | Part of a protocol to study racemization suppression by phosphonium salts | luxembourg-bio.com |

| N-protected α-amino acids | Mechanochemical synthesis with TCT/PPh₃ | Yielded protected optically active dipeptides without detectable racemization | rsc.orgrsc.orgresearchgate.net |

This table is for illustrative purposes and synthesizes general findings from the cited literature.

Mechanistic Insights and Theoretical Studies on H Val Pro Otbu . Hcl Reactions

Kinetic and Thermodynamic Parameters of Peptide Coupling Involving H-Val-Pro-OtBu . HCl

The rates (kinetics) and energy changes (thermodynamics) of peptide bond formation are profoundly influenced by the constituent amino acids. For sequences involving this compound, both the valine and proline residues introduce specific effects. While comprehensive kinetic data for every possible coupling reaction involving this specific dipeptide ester is not consolidated, relevant studies on similar systems provide significant insights.

A critical competing pathway to productive peptide coupling is the intramolecular formation of diketopiperazine (DKP). The thermodynamic parameters for this side reaction in a model peptide containing a Val-Pro sequence have been determined. indiana.edu These values highlight the energetic landscape the desired coupling reaction must overcome. For the peptide Val-Pro-Gly-Lys, the activation parameters for DKP formation were found to be enthalpically disfavored but entropically favored. indiana.edu

Table 1: Activation Parameters for Diketopiperazine Formation for a Val-Pro Containing Peptide indiana.edu

| Parameter | Value |

|---|---|

| Gibbs Free Energy of Activation (ΔG‡) | ~90–99 kJ·mol−1 |

| Enthalpy of Activation (ΔH‡) | ~93–109 kJ·mol−1 |

| Entropy of Activation (ΔS‡) | ~−5 to +31 J·mol−1·K−1 |

Kinetic studies on Native Chemical Ligation (NCL), a different method for forming peptide bonds, also underscore the impact of sterically hindered residues like valine. When a peptide ending in valine was reacted, both the initial transthioesterification (k₁) and the subsequent S-to-N acyl shift (k₂) were significantly slower compared to reactions with the less hindered glycine (B1666218). acs.org This demonstrates the kinetic challenge posed by the valine residue.

Table 2: Kinetic Rate Constants for Native Chemical Ligation (NCL) of C-Terminal Valine vs. Glycine acs.org

| C-Terminal Residue of Thioester | k1 (M−1s−1) | k2 (s−1) | Half-life (t1/2) |

|---|---|---|---|

| Glycine | 3.1 ± 0.1 | 0.017 ± 0.001 | 41 s |

| Valine | 0.45 ± 0.02 | 0.0016 ± 0.0002 | 433 s |

Investigation of Side Reactions and Rearrangements (e.g., Diketopiperazine Formation, Aspartimide Formation)

During peptide synthesis, especially when dealing with dipeptide esters, certain side reactions can compete with the desired chain elongation, leading to impurities and reduced yields.

Diketopiperazine (DKP) Formation

The most significant side reaction for a dipeptide ester like this compound is the formation of a cyclic dipeptide, or diketopiperazine (DKP). researchgate.net This occurs via an intramolecular nucleophilic attack of the free N-terminal amino group of valine on the C-terminal ester carbonyl of proline, resulting in the formation of cyclo(Val-Pro) and the release of tert-butanol (B103910). This process is particularly prevalent when proline is the second amino acid in a dipeptide ester. indiana.edupeptide.comiris-biotech.de The basic conditions often used for N-terminal deprotection in Fmoc-based solid-phase peptide synthesis (SPPS) can further promote this cyclization. iris-biotech.deacs.org

Studies have quantified the rate of this degradation. In an analysis of model peptides of the sequence Xaa-Pro-Gly-Lys, the peptide with Val at the N-terminus was found to be relatively stable compared to those with polar or charged residues, yet it still readily formed the DKP. indiana.edu

Table 3: Dissociation Half-Lives via DKP Formation for Xaa-Pro Peptides at 75 °C indiana.edu

| N-Terminal Amino Acid (Xaa) | Dissociation Half-Life (min) |

|---|---|

| Glycine (Gly) | 276 |

| Valine (Val) | 127 |

| Phenylalanine (Phe) | 51 |

| Serine (Ser) | 23 |

To mitigate DKP formation, strategies include using pre-formed tripeptides to bypass the problematic dipeptide stage or employing resins like 2-chlorotrityl chloride resin, whose steric bulk hinders the cyclization reaction. peptide.com

Aspartimide Formation

Aspartimide formation is another common side reaction in peptide synthesis, but it is sequence-dependent and primarily occurs in peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences. peptide.com It involves the cyclization of an aspartic acid residue to form a succinimide (B58015) ring. This side reaction is not an intrinsic property of the this compound molecule itself but can become a concern during subsequent coupling steps if the growing peptide chain contains a susceptible aspartic acid sequence. peptide.commdpi.com

Role of Steric Hindrance in Reaction Rates and Selectivity (specifically Valine and Proline effects)

Steric hindrance, the effect of the size and spatial arrangement of atoms on a reaction, plays a major role in the chemistry of this compound due to the specific structures of both valine and proline.

Valine Effects

Valine possesses a bulky, β-branched isopropyl side chain. This steric bulk directly impedes the approach of reagents to the peptide backbone, slowing the rate of peptide bond formation. sigmaaldrich.comekb.eg The difficulty in coupling sterically hindered amino acids is a well-documented challenge in peptide synthesis. sigmaaldrich.comnih.gov This effect is evident in the slower kinetics observed in reactions involving valine compared to less bulky residues like glycine or alanine. acs.org

Proline Effects

Proline is unique among the proteinogenic amino acids because its side chain forms a five-membered pyrrolidine (B122466) ring that includes the backbone nitrogen atom. This has two major consequences:

Conformational Rigidity: The cyclic structure locks the backbone dihedral angle φ at approximately -65°, severely restricting the conformational flexibility of the peptide backbone around the proline residue. wikipedia.org

Secondary Amine: The backbone nitrogen is a secondary amine, making it more sterically hindered and less nucleophilic than the primary amines of other amino acids. wikipedia.orgembopress.org

Together, these features make peptide bond formation involving proline kinetically slower than with other amino acids. wikipedia.orgembopress.org The combination of proline's inherent rigidity and valine's bulky side chain makes the this compound fragment a sterically demanding coupling component.

Quantum Chemical (e.g., DFT) and Molecular Dynamics Simulations of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate reaction mechanisms, rationalize experimental observations, and predict molecular behavior at an atomic level.

Quantum Chemical Calculations

Quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations are used to map reaction pathways and determine the energies of reactants, transition states, and products.

Peptide Bond Formation: An ab initio study of the peptide bond formation between proline and valine (to form Ac-PV-NH2) calculated the activation energy for the rate-determining step of the most favorable reaction pathway to be 163.06 kJ·mol⁻¹. researchgate.net Such calculations help identify the most likely mechanism among several possibilities.

Side Reaction Mechanisms: DFT calculations have been employed to understand side reactions. For instance, simulations have shown that a penultimate proline residue can stabilize the transition state for the undesired deprotection of an Fmoc group via a C–H···π interaction, which in turn facilitates DKP formation. nih.gov Other DFT studies have successfully explained the high stereoselectivity observed in the cyclization reactions that form proline-containing diketopiperazines. beilstein-journals.org

Molecular Dynamics (MD) Simulations

MD simulations model the dynamic motions of atoms and molecules over time, offering insights into the conformational preferences and flexibility of peptides in solution.

Conformational Analysis: MD simulations of proline-containing dipeptides, such as Ala-Pro, have been used to explore the conformational landscape, including the equilibrium between trans and cis isomers of the peptide bond. researchgate.net These simulations reveal that even short peptides exist in several conformations, and understanding this dynamic behavior is crucial as the reaction proceeds from one of these states. researchgate.net

Solvent and Environmental Effects: Mixed quantum-classical models have been specifically developed for proline-containing peptides to account for the unique properties of its tertiary amide bond and the influence of the solvent on its vibrational spectra. aip.org MD simulations can also be applied to larger systems to study the interaction of peptides with other molecules or surfaces, providing a more complete picture of the reaction environment. fu-berlin.demdpi.com

These computational approaches are essential for building a comprehensive mechanistic understanding of reactions involving sterically demanding and conformationally constrained building blocks like this compound.

Emerging Applications and Future Research Trajectories in H Val Pro Otbu . Hcl Chemistry

Role in the Synthesis of Biologically Active Peptides and Conjugates

H-Val-Pro-OtBu · HCl serves as a key intermediate in the synthesis of various biologically active molecules, most notably in the construction of dolastatin 15 analogues. Dolastatin 15 is a potent antineoplastic agent originally isolated from the sea hare Dolabella auricularia. Synthetic efforts toward dolastatin 15 and its simplified, yet highly cytotoxic, analogue LU103793 often utilize the Val-Pro motif. The synthesis of these complex natural products and their analogues relies on a convergent strategy where peptide fragments are synthesized and then coupled together. For instance, the synthesis of dolastatin 15 can involve the preparation of a Dov-Val-MeVal-Pro fragment which is then coupled with another key intermediate.

Table 1: Examples of Biologically Active Molecules Synthesized Using Val-Pro Dipeptide Intermediates

| Molecule/Class | Biological Activity | Role of Val-Pro Motif | References |

| Dolastatin 15 and Analogues | Antineoplastic, Cytotoxic | Key structural component of the peptide backbone. | |

| Peptide-Drug Conjugates (PDCs) | Targeted cancer therapy | Part of the peptide carrier that directs the cytotoxic agent to tumor cells. | |

| Antiviral Agents | Inhibition of viral replication | Structural component of peptides designed to interfere with viral processes. |

Development of High-Throughput Synthetic Platforms Utilizing H-Val-Pro-OtBu . HCl

High-throughput synthesis (HTS) has become an indispensable tool in drug discovery and materials science, enabling the rapid generation and screening of large libraries of compounds. The use of H-Val-Pro-OtBu · HCl and similar dipeptide building blocks is amenable to automated solid-phase peptide synthesis (SPPS) and solution-phase synthesis platforms. These platforms allow for the systematic variation of peptide sequences to explore structure-activity relationships (SAR).

The development of mega-high-throughput screening platforms, capable of evaluating libraries of millions to billions of compounds, further underscores the need for efficient and reliable synthetic methods. By incorporating H-Val-Pro-OtBu · HCl into these libraries, researchers can explore a vast chemical space to identify novel bioactive peptides. For example, HTS can be used to optimize the properties of peptide-based drugs, such as their stability, potency, and selectivity. The modular nature of peptide synthesis makes it particularly well-suited for combinatorial approaches, where different amino acid and dipeptide units can be combined to create diverse molecular architectures.

常见问题

What are the standard protocols for synthesizing H-Val-Pro-OtBu · HCl, and how do protecting groups influence yield?

Basic Methodological Answer:

H-Val-Pro-OtBu · HCl is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/tBu protection strategies. The tert-butoxycarbonyl (Boc) or tert-butyl (OtBu) groups protect reactive side chains, while HCl is introduced during final cleavage and deprotection . Key steps include:

- Coupling Reagents: Use HATU or DIC with Oxyma for efficient amide bond formation.

- Deprotection: Remove Fmoc groups with 20% piperidine in DMF.

- Cleavage: TFA-based cocktails (e.g., TFA:H₂O:triisopropylsilane, 95:2.5:2.5) release the peptide from the resin, with HCl added post-cleavage to stabilize the product.

- Yield Optimization: Incomplete coupling or premature deprotection can reduce yields; monitor via Kaiser test or HPLC .

How can potentiometric titration be applied to confirm HCl content in H-Val-Pro-OtBu · HCl?

Basic Methodological Answer:

HCl quantification in the compound follows a two-endpoint potentiometric titration using standardized NaOH. The first endpoint corresponds to HCl neutralization (strong acid), while the second detects residual acidic protons (e.g., from proline or valine).

- Procedure: Dissolve 50 mg of the compound in 20 mL deionized water. Titrate with 0.1 M NaOH while recording pH.

- Data Analysis: Use first-derivative plots (ΔpH/ΔV vs. V) to identify inflection points. The volume at the first inflection (pH ~1–3) corresponds to HCl content .

What advanced purification techniques resolve co-eluting impurities in H-Val-Pro-OtBu · HCl?

Advanced Methodological Answer:

Reverse-phase HPLC with gradient elution (0.1% TFA in water/acetonitrile) is critical for separating stereoisomers or truncated sequences.

- Column Choice: Use C18 columns (5 µm, 250 × 4.6 mm) with a 1 mL/min flow rate.

- Gradient Optimization: Start at 5% acetonitrile, ramp to 40% over 30 minutes. Monitor at 220 nm for peptide bonds.

- Impurity Identification: Co-eluting peaks may indicate incomplete deprotection; confirm via LC-MS or MALDI-TOF .

How does pH stability impact H-Val-Pro-OtBu · HCl in aqueous buffers?

Basic Methodological Answer:

The compound’s stability is pH-dependent due to hydrolytic cleavage of the ester (OtBu) group.

- Stability Testing: Prepare 1 mM solutions in buffers (pH 2–7). Monitor degradation via HPLC at 24-hour intervals.

- Optimal Storage: Store lyophilized at -20°C in desiccated conditions. Aqueous solutions (pH 3–4) retain >90% integrity for 48 hours at 4°C .

How to address contradictory NMR data for H-Val-Pro-OtBu · HCl structural validation?

Advanced Methodological Answer:

Discrepancies in proton splitting or δ-values often arise from residual solvents, rotamers, or diastereomeric impurities.

- Solvent Suppression: Use D₂O exchange to eliminate water signals.

- 2D NMR: Employ HSQC to correlate valine CH₃ and proline α-protons, resolving overlapping peaks.

- Dynamic Effects: Heat samples to 50°C to average rotamer populations, simplifying splitting patterns .

What strategies optimize solubility of H-Val-Pro-OtBu · HCl in non-polar solvents?

Advanced Methodological Answer:

The compound’s solubility is limited by the HCl salt. Strategies include:

- Counterion Exchange: Replace HCl with acetate via ion-exchange resin (e.g., Dowex 1×8).

- Co-solvents: Use 10–20% DMSO or ethanol in dichloromethane to enhance dissolution.

- Micellar Systems: Incorporate surfactants (e.g., Tween-20) at 0.1% w/v for aqueous formulations .

Which spectroscopic methods best characterize H-Val-Pro-OtBu · HCl’s tertiary structure?

Advanced Methodological Answer:

- Circular Dichroism (CD): Analyze secondary structure in the far-UV range (190–250 nm). Proline’s rigid ring minimizes α-helix formation, yielding a β-turn signature.

- FTIR: Amide I bands (~1650 cm⁻¹) confirm peptide backbone conformation.

- X-ray Crystallography: For absolute configuration, grow crystals in 30% PEG 3350 at pH 4.5 .

How to mitigate racemization during H-Val-Pro-OtBu · HCl synthesis?

Advanced Methodological Answer:

Racemization occurs at valine’s α-carbon during coupling. Mitigation involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。